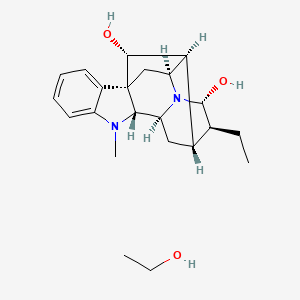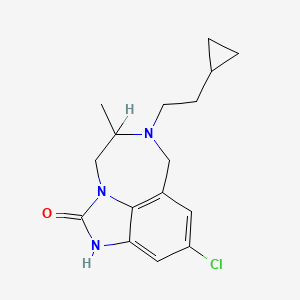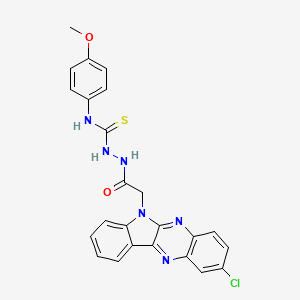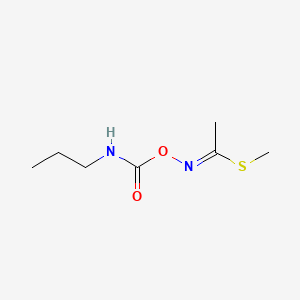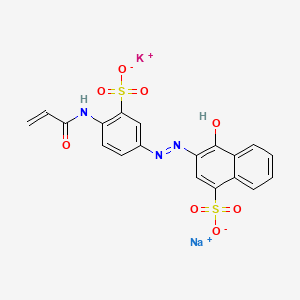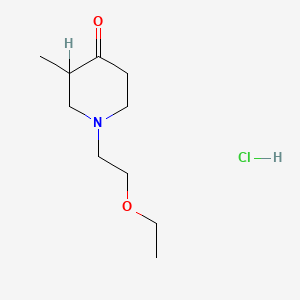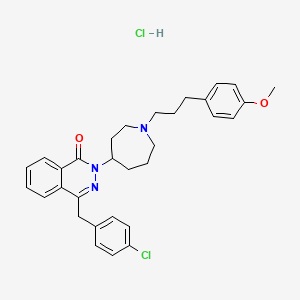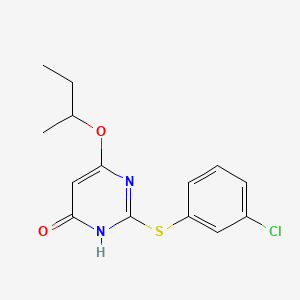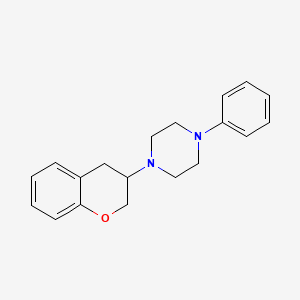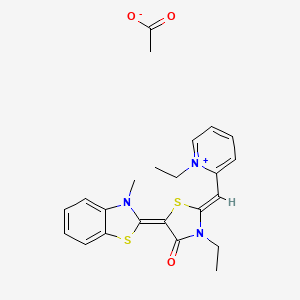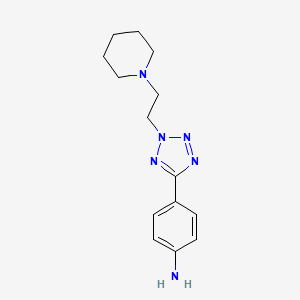
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- is a complex organic compound that features a benzenamine core substituted with a piperidine and tetrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Attachment of the Tetrazole Group: The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles under specific conditions.
Coupling with Benzenamine: The final step involves coupling the piperidine-tetrazole intermediate with benzenamine through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzenamine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole moieties are known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and candesartan contain the tetrazole ring and are used in medicinal chemistry for their pharmacological properties.
Uniqueness
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)- is unique due to the combination of the benzenamine, piperidine, and tetrazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
158553-44-7 |
|---|---|
Molecular Formula |
C14H20N6 |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
4-[2-(2-piperidin-1-ylethyl)tetrazol-5-yl]aniline |
InChI |
InChI=1S/C14H20N6/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11,15H2 |
InChI Key |
BYSXQUWRZJLWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)
